![molecular formula C12H10N2O3 B13138194 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid CAS No. 14761-60-5](/img/structure/B13138194.png)
4-Methoxy[2,2'-bipyridine]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is a compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The methoxy group at the 4-position and the carboxylic acid group at the 6-position of the bipyridine ring system make this compound unique. It is often used in coordination chemistry as a ligand to form complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxypyridine and 2-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the two pyridine rings. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in an organic solvent like toluene.
Carboxylation: The resulting bipyridine intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 6-position.
Industrial Production Methods
Industrial production of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-Hydroxy[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 4-Methoxy[2,2’-bipyridine]-6-methanol.
Substitution: 4-Substituted[2,2’-bipyridine]-6-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms. This coordination can modulate the electronic properties of the metal center, enhancing its reactivity in catalytic processes. In biological systems, the metal complexes can interact with biomolecules, inhibiting enzyme activity or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with methoxy groups at both 4-positions.
2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in forming complexes.
4,4’-Bipyridine: Similar backbone but different substitution pattern, affecting its coordination chemistry.
Uniqueness
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its solubility and reactivity. These functional groups allow for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
14761-60-5 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-methoxy-6-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-8-6-10(9-4-2-3-5-13-9)14-11(7-8)12(15)16/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
BUKMVABABVOCFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)C(=O)O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


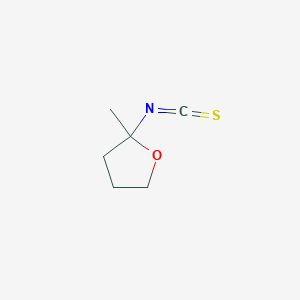
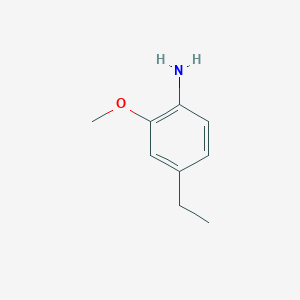
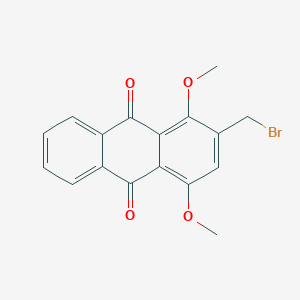

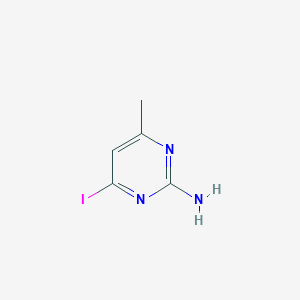
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)


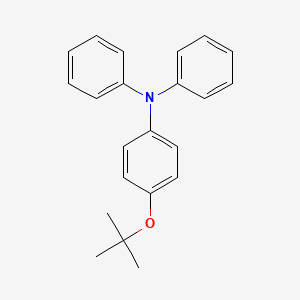
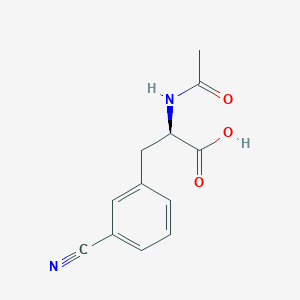
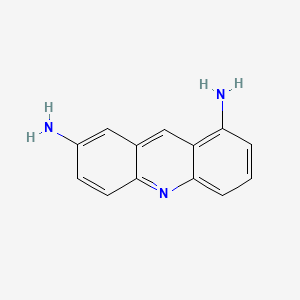

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)

